Decinnamoyltaxagifine

Multidrug Resistance P‑glycoprotein Chemosensitization

Decinnamoyltaxagifine is a naturally occurring taxane diterpenoid first isolated from the leaves and stems of Taxus chinensis. Unlike the clinically dominant paclitaxel‑type taxanes, decinnamoyltaxagifine lacks both the C‑13 N‑acylphenylisoserine side chain and the oxetane ring at C‑4/C‑5, classifying it as a non‑taxol‑type taxoid.

Molecular Formula C28H38O12
Molecular Weight 566.6 g/mol
Cat. No. B593456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecinnamoyltaxagifine
Molecular FormulaC28H38O12
Molecular Weight566.6 g/mol
Structural Identifiers
InChIInChI=1S/C28H38O12/c1-12-18(33)10-20(37-13(2)29)26(7)21(12)22(38-14(3)30)17-9-19(34)27(8)28(35,25(17,6)11-36-27)24(40-16(5)32)23(26)39-15(4)31/h17-18,20-24,33,35H,1,9-11H2,2-8H3
InChIKeyNFUTVRWRWMCUTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Decinnamoyltaxagifine (CAS 130394-69-3): Sourcing & Identity for a Non‑Paclitaxel Taxane Diterpenoid


Decinnamoyltaxagifine is a naturally occurring taxane diterpenoid first isolated from the leaves and stems of Taxus chinensis [1]. Unlike the clinically dominant paclitaxel‑type taxanes, decinnamoyltaxagifine lacks both the C‑13 N‑acylphenylisoserine side chain and the oxetane ring at C‑4/C‑5, classifying it as a non‑taxol‑type taxoid [1]. It has been subsequently identified in the barks of Taxus chinensis var. mairei and the leaves of Taxus cuspidata [2]. The compound has a molecular weight of 566.59 g/mol and a molecular formula of C₂₈H₃₈O₁₂ . For procurement purposes, decinnamoyltaxagifine is available from multiple specialty chemical vendors as a reference standard for phytochemical or bioactivity studies, and is supplied with purity specifications typically ≥97.5% .

Decinnamoyltaxagifine vs. Paclitaxel‑Type Taxanes: The Critical Distinction for MDR‑Related Applications


Direct substitution of decinnamoyltaxagifine with a paclitaxel‑type taxane (e.g., paclitaxel, docetaxel) is scientifically invalid in applications involving multidrug resistance (MDR) modulation. Decinnamoyltaxagifine belongs to the non‑taxol‑type taxoid subclass, which lacks the C‑13 side chain and oxetane ring that are hallmarks of paclitaxel‑type molecules [1]. This structural divergence confers a fundamentally different biological profile: paclitaxel‑type compounds are potent microtubule stabilizers that are substrates for P‑glycoprotein (P‑gp)‑mediated efflux, rendering them ineffective in many MDR contexts. In contrast, non‑taxol‑type taxoids such as decinnamoyltaxagifine have been shown to increase the cellular accumulation of vincristine in MDR tumor cells to a level comparable to verapamil—a classic P‑gp inhibitor—while paclitaxel itself exhibits no such activity [2]. Using a generic taxane without verifying its non‑taxol‑type status would therefore nullify any intended MDR‑reversal experimental outcome.

Decinnamoyltaxagifine: Comparator‑Based Quantitative Differentiation Evidence


MDR‑Reversal Activity: Vincristine Accumulation vs. Paclitaxel and Verapamil

Decinnamoyltaxagifine enhances the cellular accumulation of vincristine in multidrug‑resistant tumor cells to a level statistically indistinguishable from that achieved by verapamil, a well‑established P‑glycoprotein inhibitor. In the same assay system, paclitaxel—a taxol‑type taxane—does not increase vincristine accumulation above baseline. This functional selectivity underscores the differential utility of non‑taxol‑type taxoids for MDR modulation [1][2].

Multidrug Resistance P‑glycoprotein Chemosensitization

Cytotoxicity Profile: Weak Direct Antiproliferative Activity vs. Potent MDR Modulation

Decinnamoyltaxagifine exhibits only weak direct cytotoxicity against human epidermoid carcinoma KB cells (IC₅₀ > 10 µg/mL) and murine leukemia L1210 cells (IC₅₀ > 10 µg/mL) . This is in stark contrast to paclitaxel, which typically displays IC₅₀ values in the low nanomolar range against many cancer cell lines. The low direct cytotoxicity, coupled with the compound's demonstrated ability to enhance vincristine accumulation in MDR cells, supports its classification as a chemosensitizer rather than a primary cytotoxic agent. This distinguishes decinnamoyltaxagifine from taxol‑type taxanes that are used for their direct tumor‑killing effects.

Cytotoxicity Cancer Cell Lines Antiproliferative

Microtubule Depolymerization: Qualitative Activity in CaCl₂‑Induced Assay

In a CaCl₂‑induced microtubule depolymerization assay, non‑taxol‑type taxoids, including decinnamoyltaxagifine (reported as compound 4 in the primary study), remarkably reduced depolymerization [1]. While this study did not report a quantitative EC₅₀ for decinnamoyltaxagifine, the qualitative observation places it among the non‑taxol‑type taxoids that interact with microtubules via a mechanism distinct from paclitaxel's binding site. This is consistent with the compound's lack of an oxetane ring and C‑13 side chain, which are critical for high‑affinity binding to the paclitaxel site on β‑tubulin.

Microtubule Dynamics Tubulin Stabilization Non‑Taxol‑Type Taxoid

Decinnamoyltaxagifine: Optimal Experimental and Procurement Scenarios


Positive Control or Tool Compound for Non‑Taxol‑Type Taxoid MDR‑Reversal Studies

Decinnamoyltaxagifine serves as an ideal reference compound in experiments designed to validate the ability of non‑taxol‑type taxoids to overcome P‑gp‑mediated multidrug resistance. Its demonstrated capacity to increase vincristine accumulation in MDR cells, on par with verapamil [1], provides a benchmark for screening novel MDR modulators or for confirming that a taxane library member lacks paclitaxel‑like P‑gp substrate properties. Procurement of this compound is recommended for labs establishing MDR‑reversal assays or investigating the structure‑activity relationships of taxane‑derived chemosensitizers.

Taxane‑Tubulin Interaction Comparative Mechanistic Studies

Because decinnamoyltaxagifine interacts with microtubules yet lacks the high‑affinity paclitaxel binding site [1], it is a valuable comparator for dissecting the molecular determinants of taxane‑induced microtubule stabilization. Researchers can use decinnamoyltaxagifine alongside paclitaxel and other taxoids to correlate structural features (presence/absence of oxetane ring and C‑13 side chain) with tubulin binding affinity, microtubule stabilization kinetics, and cellular outcomes. This application is particularly relevant for academic groups studying taxane structure‑activity relationships and for biotech companies developing next‑generation microtubule‑targeting agents with improved therapeutic indices.

Natural Product Dereplication and Chemotaxonomic Profiling

Decinnamoyltaxagifine is a validated natural product constituent of several Taxus species, including T. chinensis var. mairei and T. cuspidata [2][3]. As such, it is a key analytical standard for dereplication studies during the isolation of novel taxanes from yew extracts. Its known chromatographic and spectral properties facilitate rapid identification and quantification, preventing redundant isolation of known compounds. Procurement of high‑purity decinnamoyltaxagifine is essential for laboratories engaged in the phytochemical analysis of Taxus species or in the quality control of botanical raw materials intended for taxane extraction.

Reference Standard for Purity and Identity Verification of Synthetic Analogs

Given the growing interest in semisynthetic and synthetic non‑paclitaxel taxoids, decinnamoyltaxagifine provides a commercially available reference standard for verifying the identity and purity of novel analogs. Its fully characterized structure, including established ¹³C‑NMR assignments [2], makes it a reliable comparator for confirming the success of synthetic modifications, such as acylation or deacylation reactions on the taxane core. This application is relevant for medicinal chemistry CROs and pharmaceutical R&D units engaged in taxane analog synthesis programs.

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